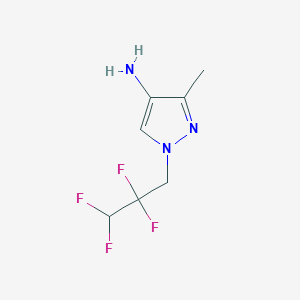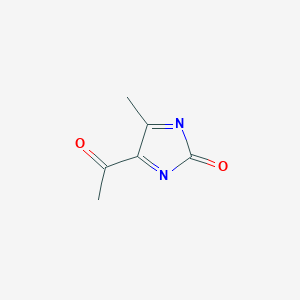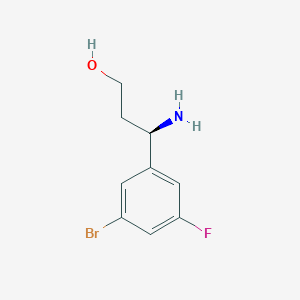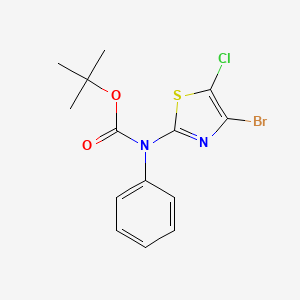
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, a thiazole ring, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the thiazole ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The phenylcarbamate moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: It can be used in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring and phenylcarbamate moiety can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- tert-Butyl (4-bromothiazol-2-yl)carbamate
- tert-Butyl (4- (difluoromethyl)thiazol-2-yl)carbamate
- tert-Butyl (2- (2-bromo-4-chlorophenoxy)ethyl)carbamate
Uniqueness: tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate is unique due to the presence of both bromine and chlorine atoms in the thiazole ring, along with the phenylcarbamate moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C14H14BrClN2O2S |
|---|---|
Molecular Weight |
389.7 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H14BrClN2O2S/c1-14(2,3)20-13(19)18(9-7-5-4-6-8-9)12-17-10(15)11(16)21-12/h4-8H,1-3H3 |
InChI Key |
ZJFMGGNRSMXGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
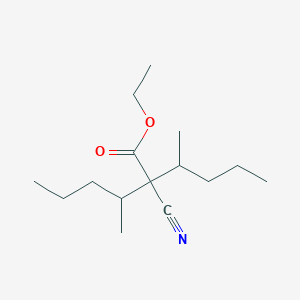
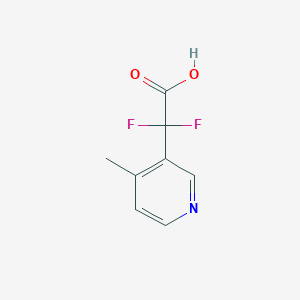
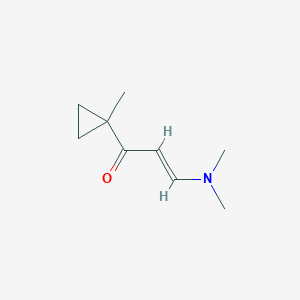


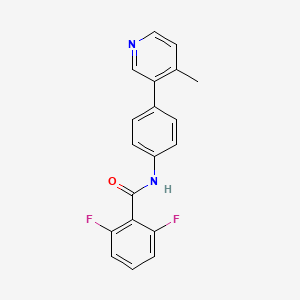
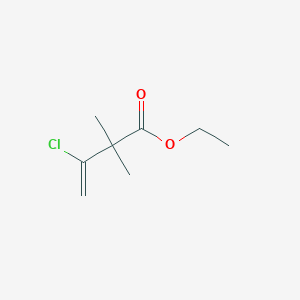
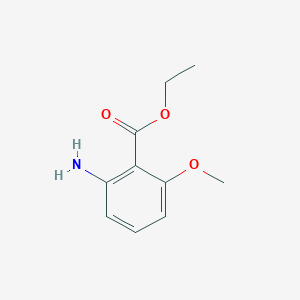
![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
